1-(1-Bromopropyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropyl)-3-nitrobenzene is an organic compound characterized by a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a nitro group
Vorbereitungsmethoden
The synthesis of 1-(1-Bromopropyl)-3-nitrobenzene typically involves the bromination of 1-propyl-3-nitrobenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-Bromopropyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropyl)-3-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
The molecular targets and pathways involved vary depending on the application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropyl)-3-nitrobenzene can be compared to other similar compounds such as:
1-(1-Bromopropyl)-2,4,6-trifluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can alter its reactivity and applications.
1-Bromopropane: Lacking the nitro group, this compound has different chemical properties and uses.
3-Nitrobenzyl Bromide: Similar in structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
1-(1-bromopropyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
IRFPSCXQOFKZAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.